Cycloheptylamine (CAS: 5452-35-7) is a primary cyclic amine featuring a seven-membered carbon ring. Operating as a clear liquid with a boiling point of approximately 54 °C at 11 mmHg, it serves as a highly specialized building block in advanced organic synthesis, coordination chemistry, and pharmaceutical development . Unlike smaller cycloalkylamines, the seven-membered ring of cycloheptylamine adopts a flexible twist-chair conformation, imparting distinct steric bulk, lipophilicity, and basicity profiles. For industrial and scientific procurement, cycloheptylamine is prioritized when the rigid chair conformation of standard six-membered rings fails to provide the necessary hydrophobic interactions, ligand exchange kinetics, or precise pH control required in complex formulations and catalytic systems.
A common procurement error is attempting to substitute cycloheptylamine with the significantly cheaper and more ubiquitous cyclohexylamine. This substitution frequently fails because the two molecules differ fundamentally in basicity and conformational flexibility[1]. Cyclohexylamine is locked in a rigid chair conformation and exhibits a higher basicity (pKa 10.64), whereas cycloheptylamine is highly flexible and noticeably less basic (pKa 9.99) [2]. In practice, replacing the seven-membered ring with a six-membered ring alters the solubility of corresponding salts, disrupts the steric tuning of organometallic ligands, and eliminates critical hydrophobic contacts in receptor-targeted drug scaffolds, leading to suboptimal reaction yields and diminished biological or catalytic activity.
Cycloheptylamine exhibits a quantitatively lower basicity compared to its six-membered analog, cyclohexylamine. Experimental and theoretical quantifications place the pKa of cycloheptylamine at 9.99, whereas cyclohexylamine has a pKa of 10.64 [1]. This 0.65 pKa unit difference significantly alters the protonation state of the amine at physiological or buffered pH levels.
| Evidence Dimension | Aqueous pKa (Basicity) |
| Target Compound Data | Cycloheptylamine: pKa = 9.99 |
| Comparator Or Baseline | Cyclohexylamine: pKa = 10.64 |
| Quantified Difference | Cycloheptylamine is 0.65 pKa units less basic |
| Conditions | Standard aqueous conditions, validated via Density Functional Theory (DFT) and experimental correlation |
Procuring cycloheptylamine allows chemists to utilize a milder base catalyst or buffer component, preventing base-catalyzed side reactions that occur when using the stronger cyclohexylamine.
In the synthesis of organometallic complexes, the steric profile of the amine ligand dictates the stability and reactivity of the metal center. Kinetic studies on the axial ligation of bromomethyl(aquo)cobaloxime (a Vitamin B12 model) demonstrate that cycloheptylamine achieves the highest binding affinity (Kapp) and fastest pH-independent second-order rate constant (kon) among tested cycloamines, outperforming both cyclohexylamine and cyclopentylamine [1].
| Evidence Dimension | Ligand Binding Affinity and Reaction Rate |
| Target Compound Data | Cycloheptylamine: Highest affinity and fastest kon |
| Comparator Or Baseline | Cyclohexylamine and Cyclopentylamine: Lower affinity and slower kon |
| Quantified Difference | Affinity order: Cycloheptylamine > Cyclohexylamine > Cyclopentylamine |
| Conditions | Aqueous solution, ionic strength 1 M (KCl) at 25°C |
For catalyst design, cycloheptylamine is the superior precursor choice to maximize ligand exchange rates and stabilize bulky transition metal complexes.
The seven-membered ring of cycloheptylamine provides a unique spatial volume and increased lipophilicity compared to six-membered rings. In the development of pyridone-based Cannabinoid Receptor Type 2 (CB2R) agonists, substituting the amine building block revealed that the cycloheptyl moiety provides optimal lipophilicity, enabling critical hydrophobic interactions with specific receptor residues (e.g., W194 and F117) that rigid cyclohexyl or smaller rings cannot achieve [1].
| Evidence Dimension | Hydrophobic Receptor Interaction |
| Target Compound Data | Cycloheptyl amides: Optimal lipophilic fit for CB2R binding pocket |
| Comparator Or Baseline | Cyclohexyl amides: Suboptimal hydrophobic contact |
| Quantified Difference | Enhanced receptor affinity driven by the larger, flexible hydrophobic volume of the 7-membered ring |
| Conditions | Structure-activity relationship (SAR) modeling of 2-pyridone-based CB2R ligands |
Procuring cycloheptylamine is essential for medicinal chemists aiming to maximize hydrophobic receptor contacts and improve the binding affinity of lipophilic drug candidates.
Due to its superior binding affinity and rapid ligand exchange kinetics compared to cyclohexylamine, cycloheptylamine is the right choice for synthesizing bulky transition metal catalysts and cobaloxime models[1]. Its unique steric profile stabilizes the metal center while maintaining high catalytic turnover.
With a pKa of 9.99, cycloheptylamine serves as an ideal mild base catalyst in organic syntheses where the stronger basicity of cyclohexylamine (pKa 10.64) would trigger unwanted side reactions or degradation of pH-sensitive substrates [2].
In medicinal chemistry, cycloheptylamine is prioritized as a primary amine building block for synthesizing amides and heterocyclic scaffolds (such as CB2 receptor agonists). Its flexible seven-membered ring provides the exact lipophilicity and hydrophobic volume required to engage deep receptor pockets that rigid six-membered rings fail to reach [3].
Flammable;Corrosive;Irritant